molecular formula C7H9NO2S B11747738 {2H,3H-thieno[3,4-b][1,4]dioxin-5-yl}methanamine

{2H,3H-thieno[3,4-b][1,4]dioxin-5-yl}methanamine

Cat. No.: B11747738
M. Wt: 171.22 g/mol
InChI Key: KLEPTKBBYYYALG-UHFFFAOYSA-N
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Description

{2H,3H-thieno[3,4-b][1,4]dioxin-5-yl}methanamine is an organic compound that belongs to the class of heterocyclic compounds It features a fused ring system consisting of a thiophene ring and a dioxin ring, with a methanamine group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2H,3H-thieno[3,4-b][1,4]dioxin-5-yl}methanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,4-dihydroxythiophene with formaldehyde and ammonia, followed by cyclization to form the dioxin ring. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for higher yields and purity. This can include continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

{2H,3H-thieno[3,4-b][1,4]dioxin-5-yl}methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, {2H,3H-thieno[3,4-b][1,4]dioxin-5-yl}methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of novel materials with specific electronic properties .

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It can interact with various biological targets, making it a candidate for drug development and other therapeutic applications .

Medicine

In medicine, derivatives of this compound are explored for their potential to act as pharmaceuticals, particularly in the treatment of neurological disorders and cancer .

Industry

In industry, the compound is used in the development of organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of {2H,3H-thieno[3,4-b][1,4]dioxin-5-yl}methanamine involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, modulating their activity. The compound’s structure allows it to participate in electron transfer processes, which is crucial for its function in electronic devices .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{2H,3H-thieno[3,4-b][1,4]dioxin-5-yl}methanamine is unique due to its methanamine group, which imparts distinct chemical reactivity and potential biological activity. This makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C7H9NO2S

Molecular Weight

171.22 g/mol

IUPAC Name

2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylmethanamine

InChI

InChI=1S/C7H9NO2S/c8-3-6-7-5(4-11-6)9-1-2-10-7/h4H,1-3,8H2

InChI Key

KLEPTKBBYYYALG-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(SC=C2O1)CN

Origin of Product

United States

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